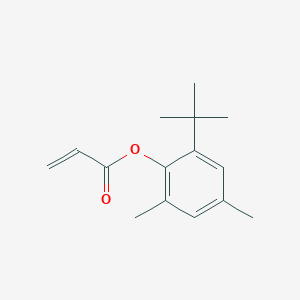
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate is an organic compound with the molecular formula C15H20O2. It is a derivative of phenol and is characterized by the presence of a prop-2-enoate group attached to a phenyl ring substituted with tert-butyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate typically involves the esterification of 2-tert-butyl-4,6-dimethylphenol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various polymers and advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with various enzymes and receptors. The molecular targets may include oxidative stress pathways, where the compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative damage.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but lacks the prop-2-enoate group.
2,6-Di-tert-butyl-4-methylphenol: Another related compound with additional tert-butyl groups.
2-tert-Butyl-4,6-dimethylphenol: The parent phenol compound without the ester group.
Uniqueness
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct chemical reactivity and potential applications. The combination of tert-butyl and dimethyl substitutions on the phenyl ring further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
89297-26-7 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(2-tert-butyl-4,6-dimethylphenyl) prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-7-13(16)17-14-11(3)8-10(2)9-12(14)15(4,5)6/h7-9H,1H2,2-6H3 |
InChIキー |
SNAAPWFUVZMVIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


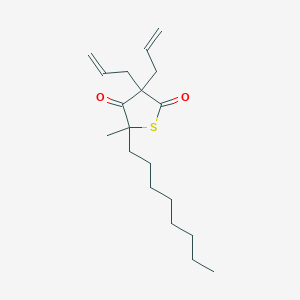
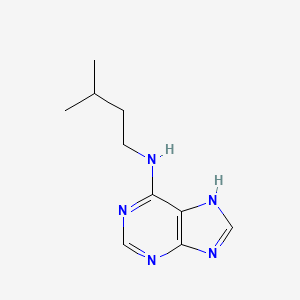

![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
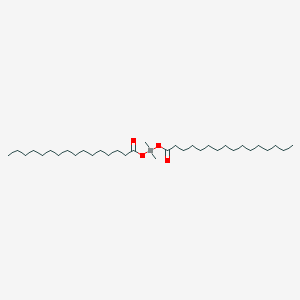
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
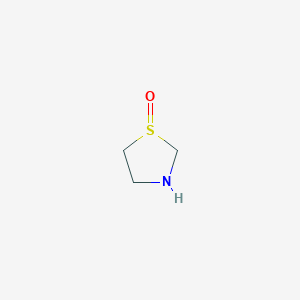
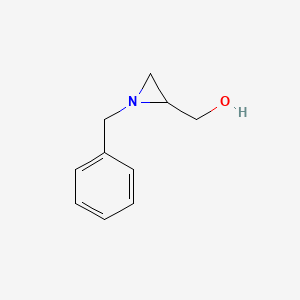

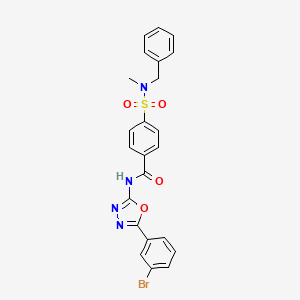
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)

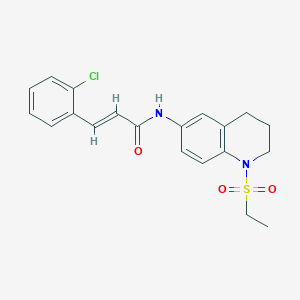
![N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14141835.png)
